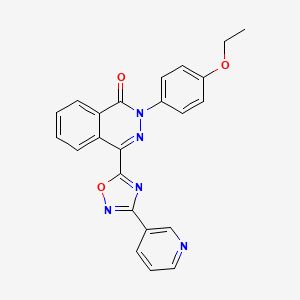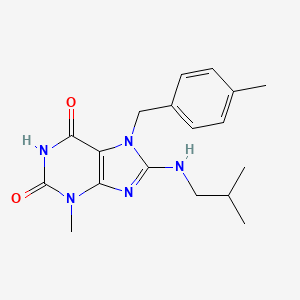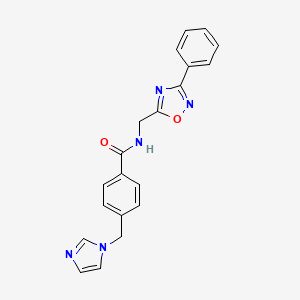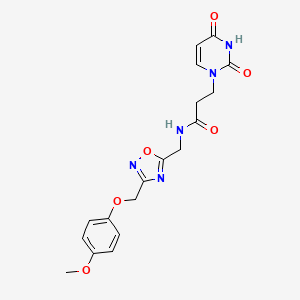
2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Some phthalazinone derivatives have been synthesized to study their antimicrobial activities. These compounds were identified through various analytical techniques and showed promising results against microbial strains, indicating their potential as antimicrobial agents (El-Hashash et al., 2012).
Synthesis and Characterization
Research has focused on the synthesis and spectral characterization of phthalazinone derivatives, showcasing the versatility of these compounds in generating a range of derivatives through chemical reactions. The synthesis processes involve the reaction of readily obtainable starting materials, leading to various phthalazinone derivatives with potential for further functionalization and study (Mahmoud et al., 2012).
Material Science Applications
Phthalazinone and oxadiazole moieties have been incorporated into sulfonated poly(aryl ether) polymers for use in proton exchange membrane fuel cells (PEMFCs). These polymers exhibit excellent film-forming properties, thermal and chemical stability, and proton conductivity, highlighting their potential in high-performance polymer applications (Jin & Zhu, 2018).
Organic Light-Emitting Diodes (OLEDs)
A novel hole-blocking material containing pyridine and oxadiazole has been synthesized for use in organic light-emitting diodes (OLEDs). This material improves the efficiency of OLEDs, demonstrating the utility of phthalazinone derivatives in electronic and photonic devices (Wang et al., 2001).
Antiviral and Antitubercular Activities
New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities, including against tuberculosis. These studies suggest the potential of phthalazinone derivatives in developing new therapeutic agents (Foks et al., 2004).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c1-2-30-17-11-9-16(10-12-17)28-23(29)19-8-4-3-7-18(19)20(26-28)22-25-21(27-31-22)15-6-5-13-24-14-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENQFYSEZLUDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2826168.png)


![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)





![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)



![N-[4-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2826188.png)
